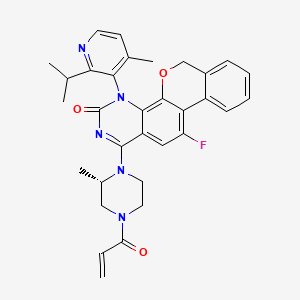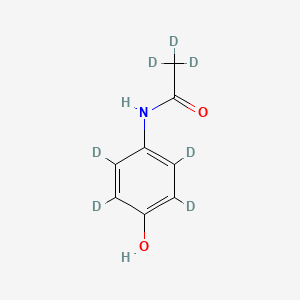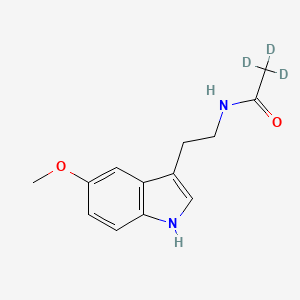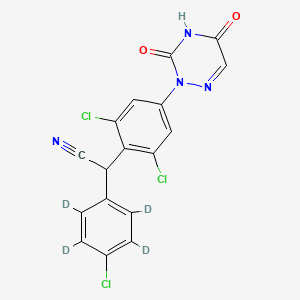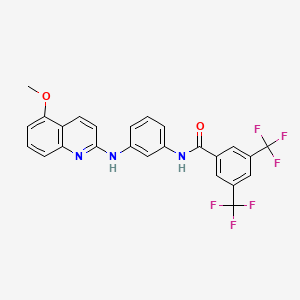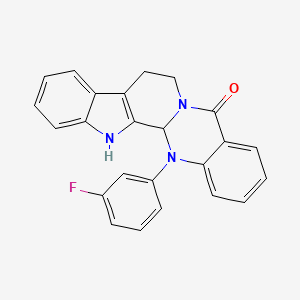
Antitumor agent-53
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-53 is a potent compound known for its significant antitumor activity. It induces cell cycle arrest at the G2/M phase and inhibits the PI3K/AKT pathway to induce apoptosis in cancer cells . This compound has shown promise in preclinical studies for its ability to target and eliminate cancer cells effectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-53 involves a series of chemical reactions. One common method includes the cyclization of precursor compounds through the Biginelli reaction, using acetonitrile as the solvent and triethylamine as the acid-binding agent . The reaction conditions are typically mild, with the process carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Antitumor agent-53 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted analogs of this compound.
Applications De Recherche Scientifique
Antitumor agent-53 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as cell cycle regulation and apoptosis.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mécanisme D'action
Antitumor agent-53 exerts its effects by inducing cell cycle arrest at the G2/M phase and inhibiting the PI3K/AKT pathway . This pathway is crucial for cell survival and proliferation, and its inhibition leads to apoptosis, or programmed cell death, in cancer cells. The compound targets specific molecular pathways involved in cancer cell growth and survival, making it a promising candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
PD 174265: An EGFR tyrosine kinase inhibitor with potent antitumor activity.
Venetoclax: A compound that blocks the anti-apoptotic Bcl-2 protein, leading to programmed cell death.
Uniqueness
Antitumor agent-53 is unique in its dual mechanism of inducing cell cycle arrest and inhibiting the PI3K/AKT pathway, which is not commonly observed in other antitumor agents. This dual action makes it particularly effective against certain types of cancer cells that rely on these pathways for survival.
Propriétés
Formule moléculaire |
C24H18FN3O |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
21-(3-fluorophenyl)-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one |
InChI |
InChI=1S/C24H18FN3O/c25-15-6-5-7-16(14-15)28-21-11-4-2-9-19(21)24(29)27-13-12-18-17-8-1-3-10-20(17)26-22(18)23(27)28/h1-11,14,23,26H,12-13H2 |
Clé InChI |
GAWLARQICSTTDL-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(C3=C1C4=CC=CC=C4N3)N(C5=CC=CC=C5C2=O)C6=CC(=CC=C6)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


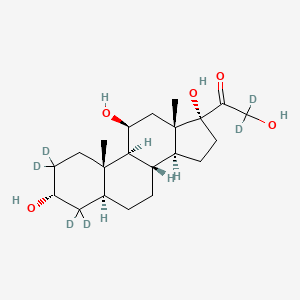
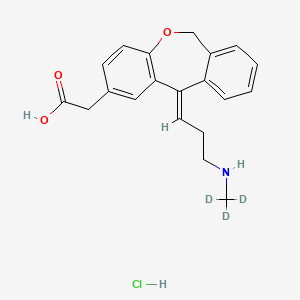
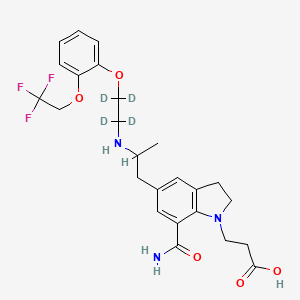
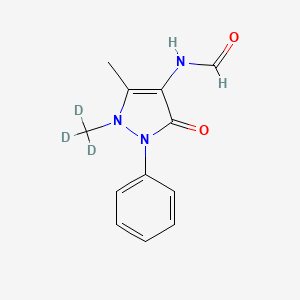
![4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid](/img/structure/B12417747.png)

